molecular formula C21H23N3O3 B277082 N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Numéro de catalogue B277082
Poids moléculaire: 365.4 g/mol
Clé InChI: JRTPKBRDKHFRAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies. DMXAA is known to exhibit potent anti-tumor activity and has shown promise as a potential treatment for various types of cancer.

Mécanisme D'action

The mechanism of action of DMXAA is not fully understood, but it is known to activate the immune system to attack cancer cells. DMXAA works by inducing the production of cytokines, which are signaling molecules that play a key role in immune system function. Specifically, DMXAA activates the production of tumor necrosis factor-alpha (TNF-α), which is a cytokine that is known to induce tumor cell death. DMXAA also activates the production of interferon-alpha (IFN-α), which is a cytokine that is known to enhance the activity of immune cells.
Biochemical and Physiological Effects
DMXAA has been shown to have several biochemical and physiological effects. It has been shown to induce the production of cytokines, as mentioned above. DMXAA has also been shown to induce the production of reactive oxygen species (ROS), which are molecules that can damage cancer cells. DMXAA has been shown to increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs to the tumor. DMXAA has also been shown to inhibit the growth of blood vessels in tumors, which can limit the tumor's ability to grow and spread.

Avantages Et Limitations Des Expériences En Laboratoire

DMXAA has several advantages for lab experiments. It is a well-established compound that is widely available in the literature. DMXAA has been extensively studied in preclinical models of cancer, which makes it an attractive candidate for further research. DMXAA has also been shown to have potent anti-tumor activity, which makes it a valuable tool for studying cancer biology. However, DMXAA has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses. DMXAA has also been shown to have variable efficacy in different types of cancer, which can make it difficult to generalize its effects.

Orientations Futures

There are several future directions for research on DMXAA. One direction is to further investigate its mechanism of action and its effects on the immune system. Another direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. DMXAA has also been shown to have potential as a treatment for viral infections, so further research in this area could be valuable. Finally, there is a need for clinical trials to investigate the safety and efficacy of DMXAA in humans.

Méthodes De Synthèse

The synthesis of DMXAA involves several steps, starting with the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3,5-dimethylphenylamine. The resulting product is then reacted with butanoyl chloride to yield DMXAA. The synthesis of DMXAA has been well-established and is widely available in the literature.

Applications De Recherche Scientifique

DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various preclinical models, including mouse and rat models of cancer. DMXAA works by activating the immune system to attack cancer cells, which makes it an attractive candidate for cancer immunotherapy. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments.

Propriétés

Formule moléculaire

C21H23N3O3

Poids moléculaire

365.4 g/mol

Nom IUPAC

N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C21H23N3O3/c1-14-11-15(2)13-17(12-14)22-19(25)5-4-6-20-23-21(24-27-20)16-7-9-18(26-3)10-8-16/h7-13H,4-6H2,1-3H3,(H,22,25)

Clé InChI

JRTPKBRDKHFRAA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC)C

SMILES canonique

CC1=CC(=CC(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.